4-chloro-N-{3-[(3-fluoro-4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
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Overview
Description
4-CHLORO-N-{3-[(3-FLUORO-4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a quinoxaline core, a sulfonamide group, and various substituents such as chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{3-[(3-FLUORO-4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoxaline intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Substitution Reactions: The final compound is obtained by introducing the chlorine, fluorine, and methyl substituents through various substitution reactions, often using reagents like N-chlorosuccinimide (NCS) for chlorination and fluorinating agents for fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{3-[(3-FLUORO-4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-chlorosuccinimide (NCS) for chlorination, fluorinating agents like Selectfluor for fluorination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
4-CHLORO-N-{3-[(3-FLUORO-4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{3-[(3-FLUORO-4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares similar structural features and biological activities.
Indole Derivatives: Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibit anti-inflammatory and analgesic activities.
Uniqueness
4-CHLORO-N-{3-[(3-FLUORO-4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of substituents and the presence of both quinoxaline and sulfonamide groups
Properties
Molecular Formula |
C21H16ClFN4O2S |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
4-chloro-N-[3-(3-fluoro-4-methylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16ClFN4O2S/c1-13-6-9-15(12-17(13)23)24-20-21(26-19-5-3-2-4-18(19)25-20)27-30(28,29)16-10-7-14(22)8-11-16/h2-12H,1H3,(H,24,25)(H,26,27) |
InChI Key |
NZHUOQQDWUNJME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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